N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide
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Overview
Description
N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide is an organic compound that features a methanesulfonyl group, a nitrophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with 2,2-dimethylpropanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: 4-Amino-N-(methanesulfonyl)-2,2-dimethylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitroaniline and 2,2-dimethylpropanoic acid.
Scientific Research Applications
N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Methanesulfonyl)-2,2-dimethyl-N-(4-bromophenyl)propanamide
- N-(Methanesulfonyl)-2,2-dimethyl-N-(4-chlorophenyl)propanamide
- N-(Methanesulfonyl)-2,2-dimethyl-N-(4-methylphenyl)propanamide
Uniqueness
N-(Methanesulfonyl)-2,2-dimethyl-N-(4-nitrophenyl)propanamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is required .
Properties
CAS No. |
61068-49-3 |
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Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-methylsulfonyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2,3)11(15)13(20(4,18)19)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |
InChI Key |
ZWDGAYWQIZUFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
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